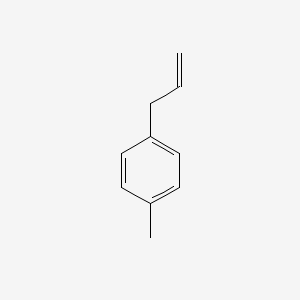

4-Allyltoluene

Description

Properties

IUPAC Name |

1-methyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062983 | |

| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3333-13-9 | |

| Record name | 4-Allyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropenyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-allyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ALLYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Allyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyltoluene, also known as p-allyltoluene, is an organic compound classified as an aromatic hydrocarbon.[1] Its structure features a toluene (B28343) backbone—a benzene (B151609) ring substituted with a methyl group—and an allyl group attached at the para position.[1] This dual functionality of a reactive allyl group and an aromatic ring makes this compound a versatile intermediate in various chemical syntheses, including polymerization and the preparation of more complex organic molecules.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, intended for use by professionals in research and development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The key quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.20 g/mol | |

| CAS Number | 3333-13-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 180-181 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.509 | |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| Flash Point | 54.4 °C (129.9 °F) |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the allyl group, and the methyl protons.

-

Aromatic Protons (C₆H₄): Due to the para-substitution, the aromatic protons will appear as two doublets in the range of δ 7.0-7.3 ppm.

-

Allyl Group Protons (-CH₂-CH=CH₂):

-

The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring will likely appear as a doublet around δ 3.3-3.5 ppm.

-

The methine proton (-CH=) will be a multiplet in the region of δ 5.8-6.1 ppm.

-

The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around δ 4.9-5.2 ppm.

-

-

Methyl Group Protons (-CH₃): A singlet for the methyl protons will be observed upfield, typically around δ 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are:

-

Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 120-140 ppm. The carbon atoms attached to the alkyl groups will have distinct shifts from the other aromatic carbons.

-

Allyl Group Carbons:

-

The methylene carbon (-CH₂-) will likely be in the range of δ 35-40 ppm.

-

The methine carbon (-CH=) is expected around δ 135-140 ppm.

-

The terminal vinyl carbon (=CH₂) should appear around δ 115-120 ppm.

-

-

Methyl Carbon (-CH₃): The methyl carbon signal will be upfield, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the allyl group.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic and vinyl) |

| 3000-2850 | C-H stretch (alkyl) |

| 1640 | C=C stretch (alkene) |

| 1615, 1510, 1450 | C=C stretch (aromatic) |

| 990, 910 | C-H bend (out-of-plane, vinyl) |

| 820 | C-H bend (out-of-plane, para-disubstituted aromatic) |

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 132. The fragmentation pattern will likely be dominated by the loss of an allyl radical (C₃H₅•, mass 41) to form a stable tropylium-like cation at m/z 91, which is a common fragmentation for alkylbenzenes. Another significant fragmentation could be the loss of a methyl radical (CH₃•, mass 15) to give a fragment at m/z 117.

Reactivity and Synthesis

The chemical reactivity of this compound is characterized by the presence of both the aromatic ring and the allyl group.

-

Aromatic Ring: The toluene moiety can undergo electrophilic aromatic substitution reactions. The methyl and allyl groups are ortho-, para-directing and activating.

-

Allyl Group: The double bond of the allyl group is susceptible to addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo polymerization.

A common method for the synthesis of this compound involves the Friedel-Crafts allylation of toluene with an allyl halide (e.g., allyl chloride) in the presence of a Lewis acid catalyst.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and property determination of this compound are not widely available in public literature. However, general standard procedures for determining key physical properties are described below.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

-

Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., an oil bath or a Thiele tube).

-

Heating: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Observation: Continue heating until a continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of Density

-

Mass Measurement: Accurately weigh a clean, dry pycnometer or a volumetric flask of a known volume.

-

Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and bring it to a constant temperature (e.g., 25 °C) in a water bath.

-

Final Mass Measurement: Dry the outside of the pycnometer and weigh it again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the pycnometer.

Biological Activity and Signaling Pathways

While this compound is not widely studied for its biological activity in drug development, it has been identified as a compound that elicits an antennal olfactory response in the Mediterranean fruit fly (Ceratitis capitata). This suggests its potential role as a kairomone for this insect pest.

The general mechanism of olfactory signal transduction in insects involves the binding of volatile odorant molecules to Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain for processing.

Below is a conceptual diagram illustrating the proposed olfactory signaling pathway initiated by this compound in an insect.

Caption: Conceptual diagram of the olfactory signaling pathway in an insect initiated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety Information

This compound is a flammable liquid and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

4-Allyltoluene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-allyltoluene, an aromatic hydrocarbon with applications in chemical synthesis, including polymerization and as an organic intermediate.[1] This document details its chemical identifiers, experimental protocols for its synthesis and purification, and a visual representation of a common synthetic workflow.

Core Identifiers and Properties

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 3333-13-9[1][2][3] |

| IUPAC Name | 1-methyl-4-(prop-2-en-1-yl)benzene[2] |

| Synonyms | 1-Allyl-4-methylbenzene, p-Allyltoluene[2][3][4] |

| Chemical Formula | C₁₀H₁₂[2][3] |

| Molecular Weight | 132.20 g/mol [3] |

| PubChem CID | 76851[1] |

| SMILES | Cc1ccc(CC=C)cc1[2] |

| InChI | 1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3[2] |

| InChIKey | WAEOXIOXMKNFLQ-UHFFFAOYSA-N[2] |

| EC Number | 222-063-5 |

| MDL Number | MFCD00048186 |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.865 g/mL at 25 °C |

| Refractive Index | n20/D 1.509 |

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Below are detailed protocols for two common approaches: Grignard reagent coupling and Suzuki-Miyaura cross-coupling.

Synthesis via Grignard Reagent

This method involves the reaction of a Grignard reagent prepared from a halotoluene with an allyl halide. A nickel phosphine (B1218219) complex can be used as a catalyst.

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Dichloro[1,4-bis(diphenylphosphino)butane]nickel(II) (or similar nickel phosphine complex)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Aqueous solution of ammonium (B1175870) chloride (for quenching)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent, 4-tolylmagnesium bromide.

-

Coupling Reaction: Once the Grignard reagent is formed, the nickel phosphine complex catalyst is added, followed by the slow addition of allyl chloride. The reaction mixture is typically heated to reflux for a specified period to ensure the completion of the reaction.

-

Work-up: The reaction is cooled and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.

-

Extraction and Drying: The organic layer is separated, washed with water, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a versatile method for forming carbon-carbon bonds. In this case, it would involve the reaction of an arylboronic acid with an allyl halide, catalyzed by a palladium complex.

Materials:

-

4-Methylphenylboronic acid

-

Allyl bromide or chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., sodium carbonate, potassium phosphate)

-

Anhydrous solvent (e.g., toluene, dimethoxyethane (DME), or a mixture with water)

Procedure:

-

Reaction Setup: In a reaction vessel, 4-methylphenylboronic acid, the palladium catalyst, and the base are combined.

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to remove oxygen.

-

Solvent and Reagent Addition: The anhydrous solvent is added, followed by the addition of the allyl halide.

-

Reaction: The mixture is heated to a temperature appropriate for the chosen catalyst and solvent system and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of this compound using the Grignard reaction methodology.

Caption: Grignard synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-Allyltoluene: Molecular Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-allyltoluene (also known as p-allyltoluene), a valuable aromatic hydrocarbon intermediate in various chemical syntheses. This document details its molecular structure, physicochemical properties, spectroscopic data, and provides an exemplary synthesis protocol.

Molecular Structure and Formula

This compound is an organic compound featuring a toluene (B28343) backbone, which is a benzene (B151609) ring substituted with a methyl group, and an allyl group (–CH₂–CH=CH₂) attached at the para position (position 4) of the aromatic ring[1].

Chemical Formula: C₁₀H₁₂[1][2]

Molecular Weight: 132.20 g/mol [2]

SMILES: Cc1ccc(CC=C)cc1

InChI Key: WAEOXIOXMKNFLQ-UHFFFAOYSA-N

References

Synthesis of 4-Allyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-allyltoluene, a valuable intermediate in organic synthesis. The document details established methodologies, including the Suzuki-Miyaura coupling, Kumada-Corriu coupling, and the Heck reaction. Each section includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Overview of Synthesis Pathways

The synthesis of this compound can be effectively achieved through several cross-coupling methodologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide focuses on three robust and widely utilized palladium or nickel-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, two main approaches are feasible: the coupling of 4-tolylboronic acid with an allyl halide or the reaction of a 4-halotoluene with an allylboronic acid derivative.

Reaction Scheme: 4-Tolylboronic Acid and Allyl Bromide

Experimental Protocol

Materials:

-

4-Tolylboronic acid

-

Allyl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tolylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

-

Add allyl bromide (1.2 eq) to the reaction mixture via syringe.

-

Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 75-85% | [1][2] |

| Reaction Time | 4-6 hours | [2] |

| Reaction Temperature | 80-90 °C | [2] |

Kumada-Corriu Coupling

The Kumada-Corriu coupling provides an alternative route to this compound through the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful when starting from an aryl halide.

Reaction Scheme: 4-Tolylmagnesium Bromide and Allyl Bromide

Experimental Protocol

Materials:

-

Magnesium turnings

-

Allyl bromide

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few milliliters of anhydrous THF.

-

Add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool to room temperature.

-

-

Coupling Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve Ni(dppp)Cl₂ (0.02 eq) in anhydrous THF.

-

Cool the catalyst solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 4-tolylmagnesium bromide solution to the catalyst mixture.

-

Add a solution of allyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by fractional distillation under reduced pressure to obtain this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-75% | [3] |

| Reaction Time | 12-16 hours | |

| Reaction Temperature | 0 °C to RT |

Heck Reaction

The Heck reaction offers a pathway to this compound by coupling an aryl halide with an alkene, in this case, propene. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Reaction Scheme: 4-Iodotoluene (B166478) and Propene

Experimental Protocol

Materials:

-

4-Iodotoluene

-

Propene gas

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃]

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a high-pressure reaction vessel, combine 4-iodotoluene (1.0 eq), palladium(II) acetate (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and triethylamine (1.5 eq) in DMF.

-

Seal the vessel and purge with propene gas.

-

Pressurize the vessel with propene to the desired pressure (e.g., 2-5 atm).

-

Heat the reaction mixture to 100-120 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the excess propene.

-

Pour the reaction mixture into water and extract with pentane (3 x).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane eluent) or fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 50-65% | |

| Reaction Time | 24 hours | |

| Reaction Temperature | 100-120 °C |

Product Characterization: this compound

The successful synthesis of this compound can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 176-177 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.509 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J = 7.8 Hz, 2H), 7.03 (d, J = 7.8 Hz, 2H), 5.95 (m, 1H), 5.10-5.00 (m, 2H), 3.35 (d, J = 6.7 Hz, 2H), 2.32 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 137.2, 135.8, 129.1, 128.8, 115.6, 39.8, 21.0. |

| IR (neat, cm⁻¹) | 3075, 2920, 1640, 1515, 1450, 995, 910, 810. |

| MS (EI, m/z) | 132 (M+), 117, 91. |

Purification

The final purity of this compound is crucial for its subsequent applications. The primary methods of purification for the crude product obtained from the synthesis pathways described above are fractional distillation and column chromatography.

-

Fractional Distillation: This is an effective method for purifying this compound on a larger scale, especially after a Kumada-Corriu coupling. The significant difference in boiling points between the product and potential high-boiling byproducts allows for efficient separation under reduced pressure.

-

Column Chromatography: For smaller scale reactions or when impurities have similar boiling points to the product, flash column chromatography on silica gel is the preferred method. A non-polar eluent such as hexane is typically sufficient to isolate the pure product.

Experimental Workflow Overview

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 4-Allyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyltoluene (also known as p-methylallylbenzene) is a versatile aromatic hydrocarbon featuring a toluene (B28343) backbone substituted with an allyl group at the para position. This unique structure, combining an electron-rich aromatic ring with a reactive terminal alkene, makes it a valuable intermediate in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, including reactions at the allyl group's double bond, modifications at the benzylic position, and substitutions on the aromatic ring. This guide provides a comprehensive overview of the synthesis, chemical behavior, and spectroscopic properties of this compound, complete with experimental protocols and reaction pathway diagrams to serve as a technical resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic scent. It is soluble in common organic solvents but has limited solubility in water.[1] Its key physical and spectroscopic properties are summarized below for quick reference.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 g/mol | |

| CAS Number | 3333-13-9 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.865 g/mL at 25 °C | |

| Boiling Point | 183-185 °C | |

| Refractive Index (n20/D) | 1.509 | |

| Flash Point | 54.4 °C (129.9 °F) | |

| ¹H NMR (CDCl₃) | δ 7.10 (d, 2H), 7.07 (d, 2H), 5.95 (m, 1H), 5.05 (m, 2H), 3.32 (d, 2H), 2.31 (s, 3H) | (Predicted) |

| ¹³C NMR (CDCl₃) | δ 137.5, 136.9, 135.5, 129.1, 128.6, 115.8, 39.5, 21.0 | [2] (Analogous) |

| Key IR Absorptions (cm⁻¹) | ~3075 (C-H, alkene), ~3020 (C-H, aromatic), ~2920 (C-H, alkyl), ~1640 (C=C), ~1515 (C=C, aromatic), ~915, ~995 (alkene bends) | (Predicted) |

| Key MS Fragments (m/z) | 132 (M+), 117 (M-CH₃), 91 (tropylium ion) | [3] (Analogous) |

Synthesis of this compound

This compound can be synthesized through several standard organometallic cross-coupling reactions. A common and effective laboratory method involves the reaction of a Grignard reagent with an allyl halide.

Logical Workflow for Grignard Synthesis

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from 4-bromotoluene and allyl bromide.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.

-

Add a small portion of the 4-bromotoluene solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure full formation of the Grignard reagent (4-methylphenylmagnesium bromide).

-

-

Coupling Reaction:

-

Cool the Grignard solution in an ice bath.

-

Add a solution of allyl bromide (1.1 equivalents) in the same anhydrous solvent to the dropping funnel.

-

Add the allyl bromide solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure this compound. Expected Yield: 70-85%.

-

Chemical Reactivity and Behavior

The reactivity of this compound is dictated by its two primary functional components: the allyl group and the substituted aromatic ring .

Reactions of the Allyl Group

The terminal double bond of the allyl group is susceptible to a variety of addition and transformation reactions.

-

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[2][4]

-

Syn-Dihydroxylation: The alkene can be converted to a vicinal diol with syn stereochemistry using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄).[5][6]

Catalytic hydrogenation of the allyl double bond readily proceeds to form 4-propyltoluene. This is typically achieved using hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) in a solvent such as ethanol (B145695) or ethyl acetate.

Olefin metathesis provides a powerful method for C-C bond formation. This compound can undergo self-metathesis or cross-metathesis with other alkenes, catalyzed by ruthenium-based complexes like Grubbs' catalysts.[7][8]

-

Self-Metathesis: In the presence of a Grubbs catalyst, this compound can dimerize to form 1,4-di(p-tolyl)but-2-ene, releasing ethylene (B1197577) gas which drives the reaction to completion.[7]

-

Cross-Metathesis: Reaction with a different terminal alkene allows for the synthesis of more complex, substituted alkenes. The choice of catalyst (e.g., Grubbs 1st or 2nd generation, Hoveyda-Grubbs) can influence efficiency and stereoselectivity.[8]

Experimental Protocol: Self-Metathesis of this compound

-

Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent) to a dry Schlenk flask containing a magnetic stir bar. Dissolve it in a minimal amount of degassed, anhydrous dichloromethane or toluene.

-

Catalyst Addition: Add Grubbs' Second Generation Catalyst (typically 0.5-2.0 mol%) to the solution.

-

Reaction: Seal the flask and stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The evolution of ethylene gas may be observed.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the product. Expected Yield: >90%.

Reactions Involving the Aromatic Ring

The toluene moiety, activated by both the methyl and allyl groups, can participate in electrophilic aromatic substitution and serves as a scaffold for cross-coupling reactions.

The methyl and allyl groups are both ortho-, para-directing and activating. Due to steric hindrance from the allyl group, electrophilic attack will predominantly occur at the position ortho to the methyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will yield the corresponding substituted this compound derivative.

Cross-coupling reactions are fundamental in drug development for constructing complex molecular architectures. This compound can act as the alkene component in Heck reactions, or its halogenated derivatives can be used in Suzuki couplings.

-

The Heck Reaction: this compound, as a terminal alkene, can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to form a new, substituted alkene.[5][9][10] The reaction typically proceeds with high trans selectivity.[5]

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction with this compound as the alkene.

-

The Suzuki Coupling: While this compound itself is not a direct partner, halogenating it (e.g., at the 2-position via EAS) creates a substrate (e.g., 2-bromo-4-allyltoluene) for Suzuki coupling. This aryl bromide can then be coupled with a wide variety of aryl or vinyl boronic acids or esters using a palladium catalyst and a base to form C-C bonds. This two-step sequence is a powerful strategy for building biaryl or styrene-like structures.

Polymerization Behavior

Allyl monomers, including this compound, are known to be challenging to polymerize via free-radical methods. This difficulty arises from "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position, forming a highly stabilized radical that is slow to re-initiate polymerization, leading to low molecular weight polymers.[11]

However, polymerization can be achieved under specific conditions:

-

Coordination Polymerization: Ziegler-Natta catalysts, typically based on titanium and organoaluminum compounds, can polymerize terminal alkenes.[3] This method can produce linear, stereoregular polymers under milder conditions than radical polymerization.

-

Cationic Polymerization: In the presence of a strong Lewis acid initiator, the double bond of this compound can be attacked to generate a carbocation, which can then propagate. This method is sensitive to reaction conditions and monomer purity.

Conclusion

This compound is a compound of significant synthetic utility, offering two distinct points of reactivity for chemical modification. The allyl group enables a host of transformations including oxidation, metathesis, and polymerization, while the aromatic ring provides a platform for electrophilic substitution and palladium-catalyzed cross-coupling reactions. This dual nature makes it a valuable building block for constructing complex organic molecules, with direct applications in materials science and as a key intermediate in the synthesis of pharmaceutical compounds. The protocols and data presented in this guide offer a foundational resource for scientists looking to exploit the rich chemical behavior of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - this compound (C10H12) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C10H12 | CID 76851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]

- 9. google.com [google.com]

- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Bio-Profile of 4-Allyltoluene: A Technical Guide for Researchers

Introduction

4-Allyltoluene, a substituted aromatic hydrocarbon, has garnered interest within the scientific community for its potential applications stemming from its diverse biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and structurally similar compounds, tailored for researchers, scientists, and drug development professionals. The document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies where available, and visualizes relevant processes to facilitate a comprehensive understanding of this compound's bio-profile.

Insect Attractant Activity

One of the most well-documented biological activities of this compound is its role as an insect attractant, particularly for the Mediterranean fruit fly (Ceratitis capitata).

Electrophysiological and Behavioral Response

Studies utilizing electroantennography (EAG) have demonstrated that this compound elicits a strong antennal olfactory response in the Mediterranean fruit fly. While specific EC50 values are not extensively reported in the reviewed literature, the EAG response data indicates a significant sensitivity of the fly's antennae to this compound, suggesting its potential as a potent attractant.

Table 1: Electroantennography (EAG) Response to this compound

| Species | Response Level | Notes |

| Ceratitis capitata (Mediterranean fruit fly) | Strong | Indicates high sensitivity of antennal receptors. |

Experimental Protocol: Electroantennography (EAG)

The general methodology for assessing the antennal response to this compound involves the following steps:

-

Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., Mediterranean fruit fly). The base of the antenna is placed into a recording electrode, and the tip is brought into contact with a reference electrode. Both electrodes are filled with a saline solution.

-

Odorant Delivery: A continuous stream of purified and humidified air is passed over the antennal preparation. A defined volume of air containing a known concentration of this compound is injected into the airstream.

-

Signal Recording: The change in electrical potential between the recording and reference electrodes, known as the EAG response, is amplified and recorded.

-

Data Analysis: The amplitude of the EAG response is measured and compared to the response elicited by a control (e.g., solvent alone) and a standard reference compound.

Antimicrobial Activity of a Structurally Related Compound: 4-Allylbenzene-1,2-diol

Direct studies on the antimicrobial properties of this compound are limited. However, extensive research has been conducted on the closely related compound, 4-allylbenzene-1,2-diol (also known as hydroxychavicol), demonstrating significant antibacterial activity, particularly against plant pathogens.

Antibacterial Spectrum and Potency

4-Allylbenzene-1,2-diol has been shown to possess broad-spectrum antibacterial activity against several plant pathogenic bacteria. The minimum inhibitory concentration (MIC) values have been determined for various strains.

Table 2: Antibacterial Activity of 4-Allylbenzene-1,2-diol against Plant Pathogens [1]

| Bacterial Strain | Abbreviation | MIC (μmol/L) |

| Xanthomonas oryzae pv. oryzae | Xoo | 333.75 |

| Xanthomonas axonopodis pv. citri | Xac | >1335 |

| Xanthomonas oryzae pv. oryzicola | Xoc | 333.75 |

| Xanthomonas campestris pv. mangiferaeindicae | Xcm | 667.5 |

| Xanthomonas fragariae | Xf | 1335 |

| Xanthomonas campestris pv. campestris | Xcc | 1335 |

| Pectobacterium carotovorum subsp. brasiliense | Pcb | >1335 |

| Pectobacterium carotovorum subsp. carotovorum | Pcc | 1335 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of 4-allylbenzene-1,2-diol against various bacterial strains is typically determined using a broth microdilution method.

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.

-

Serial Dilution: 4-Allylbenzene-1,2-diol is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compound.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

A Historical and Technical Guide to 4-Allyltoluene for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 4-allyltoluene, a versatile aromatic hydrocarbon, this whitepaper provides a comprehensive historical literature review and technical data for scientists and professionals in drug development and chemical research.

Introduction

This compound, also known as p-allyltoluene or 1-allyl-4-methylbenzene, is an organic compound characterized by a toluene (B28343) molecule substituted with an allyl group at the para position.[1] This colorless to pale yellow liquid with a distinct aromatic odor has been a subject of scientific interest for over a century due to its versatile reactivity, stemming from the presence of both an aromatic ring and a reactive allyl group.[1] Its journey from early academic curiosity to a valuable intermediate in various chemical syntheses, including potential applications in the pharmaceutical and fragrance industries, reflects the evolution of organic chemistry. This guide provides a detailed historical and technical overview of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing important chemical pathways.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical compound begins with its physical and chemical properties. Over the years, the characteristics of this compound have been well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3333-13-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic aromatic | [1] |

| Density | 0.865 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.509 | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Data available in spectral databases | [1][3][4][5] |

| ¹³C NMR | Data available in spectral databases | [1][3][4][5] |

| IR | Data available in spectral databases | [1][3][4][5] |

| Mass Spec (EI) | Data available in spectral databases | [1][3][4][5] |

Note: Specific peak and shift data can be accessed through the Spectral Database for Organic Compounds (SDBS) hosted by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][3][4][5]

Historical Synthesis of this compound

The synthesis of this compound has evolved significantly since the late 19th and early 20th centuries, reflecting advancements in synthetic organic chemistry. Early methods often involved multi-step processes, while modern techniques offer more direct and efficient routes.

Early Synthetic Approaches

While a definitive first synthesis report is elusive in readily available literature, early methods for the preparation of allylated aromatic compounds can be inferred from the development of key organic reactions. The historical German chemistry journal, Berichte der deutschen chemischen Gesellschaft, which began publication in 1868, is a likely source for early reports on such compounds.[2][6][7][8][9]

One of the earliest and most logical approaches to synthesizing this compound would have been through the Claisen rearrangement of allyl p-tolyl ether. This reaction, discovered in the early 20th century, involves the thermal rearrangement of an allyl aryl ether to an o-allylphenol.[10] To obtain the para isomer, the ortho positions would need to be blocked, or a subsequent rearrangement from the ortho to the para position would be required.

Another classical approach is the Friedel-Crafts alkylation of toluene with an allyl halide, such as allyl bromide or chloride, in the presence of a Lewis acid catalyst like aluminum chloride. However, this reaction is often plagued by issues of polysubstitution and rearrangement of the allyl group.

A more reliable early method would have been the Grignard reaction , involving the reaction of p-tolylmagnesium bromide with an allyl halide. This method offers better control over the position of the allyl group.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Historical Perspective)

This protocol is a generalized representation based on established Grignard reaction procedures from the early 20th century.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

p-Bromotoluene

-

Allyl bromide

-

Dilute hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Once all the p-bromotoluene has been added, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

-

Reaction with Allyl Bromide: The solution of the Grignard reagent is cooled in an ice bath. A solution of allyl bromide in anhydrous diethyl ether is then added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for one hour and then gently refluxed for 30 minutes.

-

Work-up: The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to decompose the magnesium complex. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are washed with water, a dilute solution of sodium bicarbonate, and finally with water again. The ethereal solution is then dried over anhydrous calcium chloride.

-

Purification: The diethyl ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound via Grignard reaction.

Modern Synthetic Methods

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound and its derivatives. These methods often employ transition metal catalysts and offer milder reaction conditions. For instance, ruthenium-catalyzed C-H allylation of aromatic compounds with allyl alcohols or ethers provides a direct route to allylated arenes.[11]

Applications of this compound

The unique chemical structure of this compound makes it a valuable intermediate in several fields, from agriculture to pharmaceuticals.

Attractant for the Mediterranean Fruit Fly (Ceratitis capitata)

One of the most well-documented applications of this compound is as a kairomonal attractant for the male Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest.[12][13][14] Electroantennography (EAG) studies have shown that this compound elicits a strong olfactory response in this insect.[12][14][15] The presence of both the allyl group and the methyl substituent on the aromatic ring are key structural features for this attraction.[12]

The olfactory signaling pathway in insects is a complex process. Odorant molecules like this compound are thought to be captured by odorant-binding proteins (OBPs) in the sensillar lymph of the insect's antennae.[15][16][17] These proteins then transport the odorant to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[18][19][20] The binding of this compound to a specific OR triggers a conformational change, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the brain, resulting in a behavioral response, in this case, attraction. While the specific OBPs and ORs that interact with this compound in Ceratitis capitata are still a subject of ongoing research, the general mechanism provides a framework for understanding its action.

Caption: Olfactory signaling pathway of this compound in insects.

Precursor in Drug Synthesis

The chemical scaffold of this compound and its derivatives holds potential in the synthesis of pharmaceuticals. While direct synthesis of major drugs starting from this compound is not prominently featured in the literature, its structural motifs are present in several important drug molecules. Plausible synthetic routes can be envisioned where this compound or a closely related precursor could be utilized.

Potential in the Synthesis of Nabumetone (B1676900):

Nabumetone is a non-steroidal anti-inflammatory drug (NSAID).[21][22] Its structure, 4-(6-methoxy-2-naphthyl)butan-2-one, can be conceptually derived from a precursor that might be synthesized using methodologies applicable to this compound. For example, a Friedel-Crafts acylation of 2-methoxynaphthalene, a reaction analogous to those used to functionalize toluene, is a key step in some patented syntheses of nabumetone.[21][22][23][24][25]

Caption: Conceptual link between this compound synthesis and nabumetone precursors.

Potential in the Synthesis of Etodolac (B1671708):

Etodolac is another NSAID.[23][24][26] The synthesis of etodolac often involves the construction of a pyrano[3,4-b]indole ring system.[12][24][26][27][28] While a direct role for this compound is not immediately apparent, the ethyl group on the indole (B1671886) ring of etodolac could potentially be derived from the reduction of a vinyl group, which in turn could be formed from the isomerization of an allyl group. This suggests a hypothetical pathway where a derivative of this compound could serve as a starting material.

Role in the Fragrance and Polymer Industries

The history of synthetic fragrances dates back to the 19th century, with the development of methods to produce aromatic compounds.[7][8][16][25] While the specific historical contribution of this compound to the fragrance industry is not extensively documented in readily available sources, its aromatic and slightly spicy odor profile suggests its potential use as a component in fragrance formulations. The industrial production of allylated aromatic hydrocarbons has been a significant area of petrochemical research.[11][29][30][31][32] Furthermore, the allyl group in this compound allows for polymerization reactions, indicating its potential use in the synthesis of specialty polymers and resins.[29]

Conclusion

This compound is a molecule with a rich, albeit not always explicitly detailed, history in organic chemistry. From its likely early synthesis through classical reactions to its modern applications as a valuable chemical intermediate, it continues to be a compound of interest for researchers. Its role as a potent insect attractant highlights the intricate chemical communication in the natural world and offers opportunities for the development of environmentally friendly pest management strategies. Furthermore, its structural relationship to important pharmaceutical compounds underscores the potential for developing novel synthetic routes to valuable drugs. This guide has provided a comprehensive overview of the historical and technical aspects of this compound, serving as a valuable resource for professionals in chemical research and drug development. Further exploration of historical chemical archives and focused research into its biological interactions and synthetic utility will undoubtedly continue to expand our understanding and application of this versatile molecule.

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 7. upload.wikimedia.org [upload.wikimedia.org]

- 8. Berichte - Deutsche Chemische Gesellschaft - Google 圖書 [books.google.com.hk]

- 9. Berichte - Deutsche Chemische Gesellschaft, Berlin - Google 圖書 [books.google.com.tw]

- 10. Thermal rearrangement of allyl vinyl ether: heavy-atom kinetic isotope effects and the transition structure | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Laboratory Evaluation of Natural and Synthetic Aromatic Compounds as Potential Attractants for Male Mediterranean fruit Fly, Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. Olfactory receptor neurons in two Heliothine moth species responding selectively to aliphatic green leaf volatiles, aromatic compounds, monoterpenes and sesquiterpenes of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Olfactory receptor and circuit evolution promote host specialisation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Olfactory receptors in neural regeneration in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 22. nabumetone [chembk.com]

- 23. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]

- 24. data.epo.org [data.epo.org]

- 25. patents.justia.com [patents.justia.com]

- 26. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 27. jetir.org [jetir.org]

- 28. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 31. Petrochemical - Wikipedia [en.wikipedia.org]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-Allyltoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-allyltoluene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility based on chemical principles and provides a detailed experimental protocol for determining precise quantitative solubility.

Introduction to this compound

This compound, also known as 1-allyl-4-methylbenzene, is an organic compound with the chemical formula C₁₀H₁₂.[1] It consists of a toluene (B28343) molecule substituted with an allyl group at the para position. As a non-polar aromatic hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like," which suggests it will be readily soluble in non-polar organic solvents and have limited solubility in polar solvents and is insoluble in water.[1]

Qualitative Solubility Profile

Based on its chemical structure, this compound is expected to be miscible with a variety of common non-polar and weakly polar organic solvents. The presence of the benzene (B151609) ring and the allyl group contributes to its non-polar nature.

Expected Solubility:

-

High Solubility/Miscibility: Toluene, Benzene, Hexane, Cyclohexane, Diethyl Ether, Chloroform, Dichloromethane, Ethyl Acetate.

-

Moderate Solubility: Acetone, Ethanol, Methanol. The solubility in these more polar solvents is expected to be lower than in non-polar solvents.

-

Insoluble: Water.

Quantitative Solubility Data

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines the widely accepted "shake-flask" method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer if a chromophore is present and a standard curve can be established).

-

Syringes and syringe filters (0.45 µm)

-

Vials with airtight septa

Procedure:

-

Preparation of a Saturated Solution:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure the solution is saturated.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the two phases to separate completely.

-

Carefully withdraw a known volume of the solvent phase (the top or bottom layer, depending on the relative densities of the solvent and this compound) using a syringe. To avoid contamination from the undissolved solute, it is crucial to draw the sample from the clear portion of the solvent layer.

-

Immediately filter the collected sample through a 0.45 µm syringe filter into a clean, sealed vial to remove any microscopic droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same pure organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method.

-

The concentration of this compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage (% w/w).

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the conceptual relationship governing its solubility.

References

An In-depth Technical Guide to 4-Allyltoluene: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyltoluene, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, potential synthetic routes, and known biological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed data presentation and experimental methodologies.

Chemical Identity and Properties

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and alternative names is provided below, along with its key chemical identifiers.

Synonyms and Alternative Names

| Synonym/Alternative Name | Source |

| 1-Allyl-4-methylbenzene | [1] |

| p-Allyltoluene | [2][3] |

| 1-Methyl-4-(2-propen-1-yl)benzene | [2] |

| 3-(4-Methylphenyl)-1-propene | [2] |

| Toluene (B28343), p-allyl- | [3] |

| p-Methylallylbenzene | [3] |

| 1-Methyl-4-(2-propenyl)benzene | [2] |

| Benzene, 1-methyl-4-(2-propenyl)- | [2] |

| 1-methyl-4-prop-2-enylbenzene | [4] |

| 4-Methyl(allyl)benzene | [2] |

| 3-p-Tolylpropene | [3] |

| p-tolyl-2-propene | [3] |

| 1-(p-Tolyl)-2-propene | [3] |

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| CAS Number | 3333-13-9 | [1] |

| EC Number | 222-063-5 | |

| MDL Number | MFCD00048186 | |

| Appearance | Colorless to light yellow/light brown liquid | [2][3] |

| Density | 0.865 g/mL at 25 °C | [3] |

| Boiling Point | 180-181 °C | [3] |

| Refractive Index | n20/D 1.509 | [3] |

| Flash Point | 54.4 °C (129.9 °F) | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| InChI | 1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | [4] |

| InChIKey | WAEOXIOXMKNFLQ-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccc(CC=C)cc1 | [4] |

Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are available in various databases, including the NIST WebBook[5] and PubChem[6], and are crucial for the structural confirmation of this compound.

Synthesis of this compound: Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure—an allyl group attached to a toluene ring—lends itself to well-established cross-coupling reactions. The following sections provide generalized methodologies for the synthesis of this compound using Kumada, Suzuki-Miyaura, and Sonogashira coupling reactions. These protocols are based on general procedures for similar transformations and should be optimized for the specific substrates.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8] For the synthesis of this compound, this could involve the coupling of an allyl Grignard reagent with a p-tolyl halide or vice versa.

General Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). A solution of the appropriate organic halide (e.g., 4-bromotoluene (B49008) or allyl bromide) in the same solvent is added dropwise to initiate the formation of the Grignard reagent.

-

Coupling Reaction: In a separate flask, the catalyst (e.g., PdCl₂(dppf) or NiCl₂(dppe)) is dissolved in anhydrous THF.[9] The second coupling partner (e.g., allyl chloride or 4-tolylmagnesium bromide) is added, followed by the dropwise addition of the prepared Grignard reagent at 0 °C.

-

Reaction Monitoring and Work-up: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS 3333-13-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-ALLYL-4-METHYLBENZENE | 3333-13-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C10H12) [pubchemlite.lcsb.uni.lu]

- 5. Benzene, 1-methyl-4-(2-propenyl)- [webbook.nist.gov]

- 6. This compound | C10H12 | CID 76851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Access to the odor world: olfactory receptors and their role for signal transduction in insects | Semantic Scholar [semanticscholar.org]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. Kumada Coupling | NROChemistry [nrochemistry.com]

The Enigmatic Mechanism of 4-Allyltoluene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the fundamental mechanism of action of 4-allyltoluene (also known as p-allyltoluene). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate its biological effects, with a focus on its established role in insect olfaction and its probable metabolic fate and toxicological implications in mammalian systems.

Executive Summary

This compound, an aromatic hydrocarbon, has a clearly defined role in eliciting olfactory responses in certain insect species, most notably the Mediterranean fruit fly.[1] Its mechanism of action in this context is believed to involve direct interaction with olfactory receptors. However, a comprehensive understanding of its fundamental mechanism of action in mammalian systems is less clear and is largely inferred from the well-documented metabolic pathways of structurally similar compounds, such as toluene (B28343) and allylbenzene. In mammals, this compound is likely metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may be responsible for its toxicological profile. This guide will detail these known and inferred mechanisms, present available data, and outline experimental protocols for further investigation.

Established Mechanism of Action: Insect Olfaction

The most direct evidence for the biological activity of this compound comes from studies on insect olfaction. It has been identified as a compound that can elicit an antennal olfactory response in the Mediterranean fruit fly (Ceratitis capitata).[1] This indicates that this compound can bind to and activate olfactory receptors located in the insect's antennae, triggering a neuronal signal that is interpreted as a specific odor.

Inferred Mechanism of Action in Mammalian Systems: Metabolic Activation

While direct studies on the mechanism of action of this compound in mammals are scarce, its effects can be inferred from the well-established metabolic pathways of related aromatic hydrocarbons like toluene and allylbenzene. The primary mechanism is likely not receptor-mediated pharmacological activity but rather metabolic activation to reactive intermediates that can cause cellular damage.

Proposed Metabolic Pathway

The metabolism of this compound is expected to proceed via oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. Two main sites of oxidation are the methyl group of the toluene moiety and the allyl group.

Toxicological Implications of Metabolites

The formation of an epoxide on the allyl group is of particular toxicological concern. Epoxides are electrophilic and can react with nucleophilic cellular macromolecules such as DNA and proteins, leading to adduct formation, which can cause cytotoxicity and genotoxicity. This is a common mechanism of toxicity for many aromatic hydrocarbons.

Quantitative Data

Table 1: Urinary Metabolites of 4-Isopropenyltoluene in Rabbits

| Metabolite | Chemical Name |

| 1 | 2-(p-tolyl)propanoic acid |

| 2 | p-(1-carboxyethyl)benzoic acid |

| 3 | 2-hydroxy-2-(p-tolyl)propanoic acid |

| 4 | 2-(p-tolyl)-1,2-propanediol |

| 5 | 4-isopropenylbenzoic acid |

Data sourced from studies on the metabolism of 4-isopropenyltoluene, a structurally similar compound.

Experimental Protocols

To further elucidate the fundamental mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolism Studies

Objective: To identify the metabolites of this compound and the specific CYP450 enzymes involved.

Methodology:

-

Incubate this compound with human liver microsomes or recombinant human CYP450 enzymes in the presence of an NADPH-generating system.

-

Extract the metabolites from the incubation mixture using a suitable organic solvent.

-

Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.

-

To identify the specific CYP enzymes involved, use a panel of recombinant human CYP enzymes or selective chemical inhibitors.

Cytotoxicity and Genotoxicity Assays

Objective: To assess the potential for this compound and its metabolites to cause cellular damage.

Methodology:

-

Cytotoxicity: Treat relevant cell lines (e.g., HepG2 human liver cancer cells) with increasing concentrations of this compound. Assess cell viability using assays such as the MTT or LDH release assay.

-

Genotoxicity:

-

Ames test: Evaluate the mutagenic potential of this compound and its metabolites using different strains of Salmonella typhimurium.

-

Comet assay: Assess DNA damage in cells treated with this compound.

-

Micronucleus test: Evaluate chromosomal damage in treated cells.

-

In Vivo Toxicology Studies

Objective: To determine the toxicological profile of this compound in a whole-animal model.

Methodology:

-

Administer this compound to rodents (e.g., rats or mice) via a relevant route of exposure (e.g., oral gavage, inhalation).

-

Monitor the animals for clinical signs of toxicity.

-

At the end of the study, collect blood for clinical chemistry and hematology analysis.

-

Perform a complete necropsy and collect tissues for histopathological examination, with a focus on the liver and other potential target organs.

-

Analyze urine and feces for metabolites to understand the pharmacokinetic profile.

Conclusion and Future Directions

The fundamental mechanism of action of this compound is multifaceted. While its role as an insect olfactory stimulant is established, its effects in mammals are likely driven by its metabolism to reactive intermediates. Further research is required to fully characterize its metabolic pathways, identify its molecular targets, and establish a definitive toxicological profile. The experimental approaches outlined in this guide provide a roadmap for future investigations that will be critical for a comprehensive risk assessment and for understanding the full biological impact of this compound.

References

Methodological & Application